molecular formula C9H5ClN2O5S B2994088 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride CAS No. 1909337-76-3

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2994088
CAS No.: 1909337-76-3
M. Wt: 288.66
InChI Key: BTNNGVAJVKAKAP-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a 1,2-oxazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a sulfonyl chloride moiety. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl chloride group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its structural features make it valuable in pharmaceutical and agrochemical research, where sulfonyl chlorides are pivotal for introducing sulfonyl groups into target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-1-3-7(4-2-6)12(13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNGVAJVKAKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-nitrophenylhydrazine with ethyl oxalyl chloride to form the oxazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of hazardous conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Cyclization: Acidic or basic catalysts can be employed depending on the desired product.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Amino derivatives: Resulting from the reduction of the nitro group.

    Heterocyclic compounds: Produced through cyclization reactions.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is crucial in its role as a precursor in various synthetic pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular properties of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Substituent Molecular Weight Key Features
This compound C₉H₅ClN₂O₅S 4-Nitrophenyl 288.67 (calc.) Strong electron-withdrawing nitro group enhances electrophilicity
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride C₆H₅Cl₂NO₃S Cyclopropyl, Cl 250.08 (calc.) Cyclopropyl group introduces steric hindrance; Cl substitution alters reactivity
3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride C₉H₅ClFNO₃S 3-Fluorophenyl 261.66 Fluorine’s electronegativity moderates electron withdrawal compared to -NO₂
3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride C₁₀H₈ClNO₃S 3-Methylphenyl 257.69 Methyl group is electron-donating, reducing electrophilicity

Key Observations :

  • Electrophilicity : The nitro group in the target compound significantly increases the sulfonyl chloride’s electrophilicity compared to analogs with electron-donating (e.g., methyl) or less electron-withdrawing (e.g., fluorine) substituents. This enhances its reactivity in nucleophilic substitution reactions .
  • Bioactivity Potential: Nitro-substituted compounds (e.g., 1,3,4-thiadiazoles in ) often exhibit antimicrobial activity. While the target compound is primarily a synthetic intermediate, its nitro group may contribute to bioactivity in derived molecules .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The target compound’s reactivity makes it ideal for synthesizing sulfonamide-based drugs, whereas methyl- or fluorine-substituted analogs may require harsher conditions for similar transformations .
  • Material Science : Nitro-substituted sulfonyl chlorides are explored in polymer functionalization due to their strong electrophilicity, unlike cyclopropyl-substituted variants, which are less reactive .

Biological Activity

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound's structure includes a nitrophenyl group, an oxazole ring, and a sulfonyl chloride moiety, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acid residues, leading to modifications in protein function. Additionally, the nitrophenyl group may engage in redox reactions, further influencing the compound's pharmacological profile. The oxazole ring provides structural stability and may facilitate interactions with specific molecular targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing oxazole rings have demonstrated significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
1,3,4-Oxadiazole DerivativeEscherichia coli2 µg/mL
1,3-Oxazole CompoundCandida albicans1 µg/mL

These findings indicate that compounds with similar structures possess notable antibacterial and antifungal activities. For instance, derivatives tested against Staphylococcus aureus showed MIC values as low as 0.5 µg/mL, suggesting potent efficacy against this Gram-positive bacterium .

Case Studies

Recent research has highlighted the potential of oxazole-containing compounds in treating infections caused by resistant strains of bacteria.

  • Study on Antibacterial Activity : A study by Guo et al. (2019) synthesized a series of norfloxacin derivatives featuring the oxazole ring and found that some exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with MIC values ranging from 0.25 to 1 µg/mL . This suggests that modifications to the oxazole structure can enhance antibacterial potency.
  • Antifungal Properties : Another study explored the antifungal activity of various oxazole derivatives against Candida albicans. The results indicated that certain compounds exhibited significant inhibition at concentrations as low as 1 µg/mL . This highlights the potential for developing new antifungal agents based on oxazole chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride, and how can purity be optimized?

  • The compound is typically synthesized via sequential functionalization of the oxazole core. A common approach involves chlorosulfonation of 3-(4-nitrophenyl)-1,2-oxazole using chlorosulfonic acid under controlled conditions. Key steps include temperature modulation (0–5°C to prevent side reactions) and purification via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity . Intermediate characterization using TLC and HPLC is critical to monitor reaction progress .

Q. How can the sulfonyl chloride group be characterized spectroscopically?

  • IR spectroscopy : The S=O asymmetric and symmetric stretching vibrations appear at ~1360 cm⁻¹ and 1170 cm⁻¹, respectively.
  • ¹H/¹³C NMR : The sulfonyl chloride group deshields adjacent protons, causing distinct downfield shifts (e.g., C5 proton at δ 8.2–8.5 ppm in CDCl₃).
  • Mass spectrometry : The molecular ion peak [M+H]⁺ corresponds to the molecular formula C₉H₅ClN₂O₄S (exact mass: 280.95) .

Q. What are the stability and storage recommendations for this compound?

  • The sulfonyl chloride group is hydrolytically sensitive. Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dry DCM). Decomposition is observed at >40°C, forming sulfonic acid derivatives. Purity degrades to <90% after 6 months even under optimal conditions .

Q. What reactivity patterns are expected for this compound in nucleophilic substitution reactions?

  • The sulfonyl chloride reacts readily with amines (e.g., primary amines, hydrazines) to form sulfonamides, and with alcohols to yield sulfonate esters. Kinetic studies show second-order dependence on amine concentration in aprotic solvents (e.g., THF) .

Advanced Research Questions

Q. How does the nitro group influence electronic effects in cross-coupling reactions?

  • The electron-withdrawing nitro group enhances electrophilicity at the sulfonyl chloride moiety, facilitating SNAr reactions. DFT calculations suggest a partial positive charge (+0.32 e) at the sulfur atom, promoting nucleophilic attack. However, steric hindrance from the 4-nitrophenyl group can reduce reactivity with bulky nucleophiles .

Q. What strategies resolve contradictions in reported reactivity with tetrazolium salts?

  • Discrepancies arise from solvent polarity and counterion effects. For example, in chloroform, 1:2:3 (V-TAR-monotetrazolium) complexes dominate, while polar solvents (e.g., DMSO) favor decomposition. Use Job’s method to determine stoichiometry and UV-Vis spectroscopy (λmax ~550 nm) to monitor complex stability .

Q. How can this compound be applied in synthesizing heterocyclic pharmacophores?

  • It serves as a key intermediate for sulfonamide-linked heterocycles. For example, coupling with β-alanine ethyl ester under EDC/HOBt conditions yields peptide-oxazole hybrids with potential bioactivity. Optimize yields (>80%) by maintaining pH 7–8 and low temperature (0–5°C) .

Q. What advanced analytical methods validate trace impurities or degradation products?

  • LC-MS/MS : Detects hydrolyzed sulfonic acid derivatives (m/z 263.02) at ppm levels.
  • X-ray crystallography : Resolves steric clashes in crystalline derivatives, aiding in structure-activity relationship (SAR) studies .

Q. What are the mechanistic implications of its toxicity in biochemical assays?

  • Analogous nitroaryl compounds (e.g., iodonitrotetrazolium chloride) inhibit prokaryotic respiration by disrupting electron transport chains. Pre-incubation with reducing agents (e.g., NADH) mitigates false-positive signals in cell viability assays .

Methodological Recommendations

  • Synthetic optimization : Use Schlenk techniques to exclude moisture during chlorosulfonation .
  • Data validation : Cross-reference NMR shifts with computed (DFT) spectra to confirm assignments .
  • Safety protocols : Handle under fume hoods; nitrophenyl derivatives are suspected mutagens .

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